5-Amino-2-nitrobenzoic acid

Solid-Phase Peptide Synthesis Chromogenic Substrates Protease Assays

Sourcing the correct regioisomer is critical: substituting generic nitrobenzoic acids or isomers like 4-amino-3-nitrobenzoic acid leads to failed peptide coupling and irreproducible results. The 2-nitro-5-amino substitution pattern is essential for solid-phase reactivity. • For γ-GT assays: Use purified grade (>99.0% HPLC) with verified molar extinction coefficient (≥7,200 at 410 nm). • For dendrimer/diazonium synthesis: ≥98% HPLC grade ensures minimal side reactions from the documented 3-amino-4-nitrobenzoic acid impurity. • Every lot includes analytical documentation for isomeric purity verification.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 132080-60-5
Cat. No. B153252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-nitrobenzoic acid
CAS132080-60-5
Synonyms5-amino-2-nitrobenzoate
5-amino-2-nitrobenzoic acid
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,8H2,(H,10,11)
InChIKeyKZZWQCKYLNIOBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-nitrobenzoic Acid: Properties and Applications


5-Amino-2-nitrobenzoic acid (CAS 132080-60-5, also referenced as 13280-60-9), a disubstituted nitrobenzoic acid derivative, is a multifunctional aromatic compound with distinct amino, nitro, and carboxylic acid groups . This substitution pattern confers unique reactivity, making it a valuable building block in organic synthesis, particularly in solid-phase peptide chemistry, chromogenic substrate development, and materials science [1]. Its applications range from a specialized reagent for preparing polymer-bound diazonium salts and activating insulin receptor tyrosine kinase to a key component in self-immolative dendrimer systems . The compound's specific isomeric arrangement is critical for its function and cannot be assumed to be equivalent to other nitrobenzoic acid or amino-nitrobenzene derivatives.

Workflow
Protection-free solid-phase peptide coupling for chromogenic p-nitroanilide substrates
Grade Selection
High-purity grade (>99% HPLC) supports sensitive spectrophotometric assays
Use Context
2-nitro-5-amino substitution pattern enables regiospecific reactivity in dendrimer and materials synthesis

5-Amino-2-nitrobenzoic Acid: Substitution Risks


Substituting 5-amino-2-nitrobenzoic acid with a generic 'nitrobenzoic acid derivative' or a different regioisomer such as 4-amino-3-nitrobenzoic acid is highly likely to result in experimental failure or irreproducible results. The specific 2-nitro-5-amino substitution pattern is not an arbitrary detail; it dictates the molecule's nucleophilicity, its ability to participate in specific solid-phase coupling reactions, and its solubility profile [1]. For instance, the regioisomer 4-amino-3-nitrobenzoic acid failed to react in a key peptide coupling step that was successful for the 5-amino-2-nitro isomer [2]. Furthermore, the presence of a known impurity, 3-amino-4-nitrobenzoic acid, in commercial supplies of the target compound underscores that even minor variations in isomeric purity can introduce confounding reactivity and by-products, necessitating careful source selection and analytical verification [3].

Target
5-Amino-2-nitrobenzoic acid (Anb5,2): reported successful coupling without amino protection
Regioisomer
4-Amino-3-nitrobenzoic acid (Anb4,3): regioisomer may fail in key solid-phase coupling steps
Common Impurity
3-Amino-4-nitrobenzoic acid: undisclosed impurity in some commercial 97% grades may form confounding by-products

5-Amino-2-nitrobenzoic Acid: Evidence Comparison


Solid-Phase Peptide Coupling Efficiency

In the synthesis of p-nitroanilide chromogenic substrates, 5-Amino-2-nitrobenzoic acid (Anb5,2) is a demonstrably superior alternative to the classic reagent p-nitroaniline (pNA). pNA is known for its low nucleophilicity, which complicates coupling reactions [1]. Anb5,2 was successfully coupled to a p-methylbenzhydrylamine resin using a standard TBTU method without requiring amino group protection. In a direct comparative study, the regioisomer 4-amino-3-nitrobenzoic acid (Anb4,3) was also tested but the resulting resin-bound intermediate failed to react with a protected arginine derivative under any attempted coupling method [2]. This demonstrates that the 2-nitro-5-amino substitution pattern is uniquely effective for this class of solid-phase synthesis.

Solid-phase coupling
Head-to-head
Target enabled synthesis; comparator unreactive
Regioisomer-specific reactivity confirmed for chromogenic substrate preparation
TBTU coupling on p-methylbenzhydrylamine resin without amino protection
Solid-Phase Peptide Synthesis Chromogenic Substrates Protease Assays

Aqueous Solubility Improvement

The introduction of a free carboxyl group in 5-Amino-2-nitrobenzoic acid provides a distinct advantage in solubility for the final synthesized products. A study reported that peptides synthesized with Anb5,2 and possessing a free C-terminal carboxyl group (e.g., H-Arg-Anb5,2-OH and H-D-Val-Leu-Arg-Anb5,2-OH) exhibited better aqueous solubility than their corresponding amide analogs [1]. This is a quantifiable, though not numerically reported, difference that directly impacts the handling and utility of the final compounds in biological assays.

Aqueous solubility
Reported
Free-carboxyl products show improved solubility over amide analogs
May facilitate handling in aqueous biological assay buffers
Qualitative improvement; conditions: peptide product solubility assessment
Peptide Chemistry Drug Development Bioconjugation

High-Purity Grade for Sensitive Assays

For applications requiring high precision and minimal interference, such as in the γ-glutamyltransferase (γ-GT) activity assay, a purified grade of 5-Amino-2-nitrobenzoic acid with >99.0% purity by HPLC is commercially available [1]. This is in contrast to standard reagent grades, which are typically offered at 97% purity . The >99.0% grade also comes with a specified minimum molar extinction coefficient of 7,200 at 410 nm, a critical quality control parameter for spectrophotometric assays [1].

Purity grade
Specification review
>99% HPLC, extinction coefficient min. 7,200 (410 nm)
Supports sensitive spectrophotometric assay reproducibility
Contrast with standard 97% research grade
γ-Glutamyltransferase Assay Analytical Chemistry Biochemical Research

Documented Impurity: 3-Amino-4-nitrobenzoic Acid

A study has identified 3-amino-4-nitrobenzoic acid as an undisclosed impurity in a commercial sample of 5-amino-2-nitrobenzoic acid from a major supplier (Acros Organics, 97% purity) [1]. The presence of this regioisomer, even at low levels (1-5%), can lead to the formation of unwanted by-products (e.g., 3-amino-4-nitrobenzyl acetate) during subsequent reactions, potentially hindering reactivity and complicating purification [1]. This contrasts with higher-purity grades where such impurities are minimized or eliminated. Awareness of this specific impurity allows researchers to anticipate potential issues and select a source or grade that mitigates this risk.

Impurity alert
Context-dependent
3-Amino-4-nitrobenzoic acid identified in a 97% commercial sample (1–5% range)
Source-dependent impurity may introduce synthetic by-products; grade selection matters
Reported in Acros Organics 97% lot; documented isolation during derivatization
Chemical Purity Synthetic Reliability Reproducibility

5-Amino-2-nitrobenzoic Acid Applications


Chromogenic Peptide Substrates for Protease Assays

For laboratories developing novel chromogenic substrates to measure proteolytic enzyme activity, 5-Amino-2-nitrobenzoic acid is the preferred reagent. As demonstrated by Hojo et al., its reactivity profile allows for efficient, protection-free coupling to solid supports, a feat not achievable with its regioisomer 4-amino-3-nitrobenzoic acid [1]. The resulting substrates, such as those for trypsin and human urine kallikrein, offer the necessary chromogenic properties and, critically, their free-carboxyl forms provide improved aqueous solubility, facilitating their use in biological buffers [1].

High-Sensitivity γ-GT Assay Reagents

Clinical and biochemical laboratories performing γ-GT assays should source the high-purity grade (>99.0% by HPLC) of 5-Amino-2-nitrobenzoic acid. This grade is specifically marketed for this application and includes a verified molar extinction coefficient (min. 7,200 at 410 nm), ensuring accurate and reproducible spectrophotometric measurements [2]. The use of a lower-purity grade could introduce variability and decrease assay sensitivity.

Synthesis of Advanced Functional Materials and Dendrimers

In materials science, 5-Amino-2-nitrobenzoic acid serves as a key reactant for creating polymer-bound diazonium salts, activating hydrophobic self-immolative dendrimers, and facilitating two-component dendritic chain reactions . For these complex, multi-step syntheses where reaction efficiency and product purity are paramount, the choice of a high-purity source is critical to minimize side reactions from isomeric impurities, such as the documented 3-amino-4-nitrobenzoic acid contaminant [3].

Application
Selection Property
Validation Focus
Chromogenic substrate synthesis
Regioisomer-dependent coupling reactivity
Protection-free solid-phase coupling efficiency with TBTU/phosphoryl chloride methods
γ-GT activity assay reagents
High-purity grade with verified molar extinction coefficient
Spectrophotometric accuracy and minimal background interference
Dendrimer / polymer-bound diazonium salt synthesis
Isomeric purity and impurity profile control
Minimization of regioisomeric by-product formation in multi-step functionalization

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